Dibutyl(4-ethoxybutyl)borane
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Overview
Description
Dibutyl(4-ethoxybutyl)borane is an organoboron compound that features a boron atom bonded to two butyl groups and one 4-ethoxybutyl group. Organoboron compounds are known for their versatility in organic synthesis, particularly in hydroboration reactions. The presence of the boron atom imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(4-ethoxybutyl)borane can be synthesized through the hydroboration of 4-ethoxy-1-butene with dibutylborane. The reaction typically involves the following steps:
Hydroboration Reaction: The 4-ethoxy-1-butene is reacted with dibutylborane in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(4-ethoxybutyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can act as a reducing agent in organic synthesis, reducing functional groups such as ketones and aldehydes.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the boron atom.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Alcohols or amines.
Substitution: Various organoboron compounds with different functional groups.
Scientific Research Applications
Dibutyl(4-ethoxybutyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboron compounds.
Biology: The compound is used in the synthesis of boron-containing biomolecules for biological studies.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of dibutyl(4-ethoxybutyl)borane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with electron-rich species, making it a valuable reagent in organic synthesis. The compound can also participate in hydroboration reactions, where the boron atom adds to carbon-carbon double bonds, forming organoboron intermediates.
Comparison with Similar Compounds
Similar Compounds
Dibutylborane: Similar in structure but lacks the 4-ethoxybutyl group.
Triethylborane: Contains three ethyl groups bonded to the boron atom.
Trimethylborane: Contains three methyl groups bonded to the boron atom.
Uniqueness
Dibutyl(4-ethoxybutyl)borane is unique due to the presence of the 4-ethoxybutyl group, which imparts different chemical properties compared to other organoboron compounds. This unique structure allows for specific reactivity and applications in various fields.
Properties
CAS No. |
62454-71-1 |
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Molecular Formula |
C14H31BO |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
dibutyl(4-ethoxybutyl)borane |
InChI |
InChI=1S/C14H31BO/c1-4-7-11-15(12-8-5-2)13-9-10-14-16-6-3/h4-14H2,1-3H3 |
InChI Key |
OQMDEHICJKXEEW-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)CCCCOCC |
Origin of Product |
United States |
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